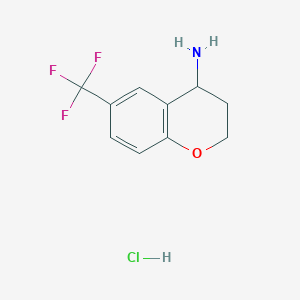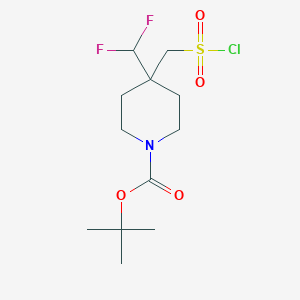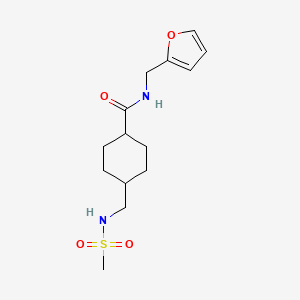
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, also known as FMME, is a small molecule inhibitor that has been of great interest in scientific research due to its potential therapeutic applications. FMME has been found to inhibit the activity of certain enzymes that play a role in various cellular processes, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Bio-Based Polymers
Researchers have developed bio-based polyamides (bio-PA) from dimethyl furan-2,5-dicarboxylate, which could be related to the broader chemical family of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide. These polyamides exhibit high glass transition temperatures and poor crystallization due to their asymmetric and rigid structures. Such materials, due to their solubility in specific solvents like DMSO, DMF, and DMAC, hold promise for various industrial applications, including environmentally friendly plastics and fibers (Mao, Pan, Ma, & He, 2021).
Chemical Synthesis and Reactivity
In the realm of synthetic chemistry, the reactivity of compounds containing furan and cyclohexane moieties has been explored. For instance, the synthesis and reactivity of 3-methylsulfinyl-2H-cyclohepta[b]furan-2-ones have been studied, highlighting methods to produce various sulfoxides and sulfones through oxidation and coupling reactions. These findings contribute to the development of novel synthetic pathways for complex molecules (Higashi et al., 2008).
Medical Imaging Applications
A positron emission tomography (PET) radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), a marker of microglial activity in the brain, has been developed. This tracer, [11C]CPPC, offers a non-invasive tool for studying neuroinflammation and the immune environment of central nervous system malignancies. The ability to image reactive microglia in vivo could significantly impact the diagnosis and treatment of various neuropsychiatric disorders, demonstrating the potential medical application of furan-carboxamide derivatives in neurology (Horti et al., 2019).
Pharmacological Potential
The exploration of substituted 2-propynylcyclohexyl adenosine A(2A) receptor agonists, featuring structural elements similar to N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide, has revealed their ability to inhibit human neutrophil oxidative activity. This pharmacological activity suggests potential therapeutic applications in conditions where modulation of the immune response is beneficial, such as in inflammatory diseases (Sullivan et al., 2001).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEPDDFKFWWISU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

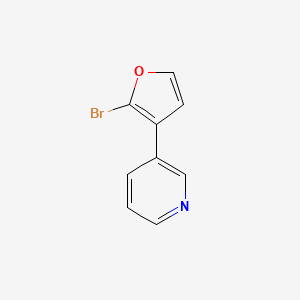
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)
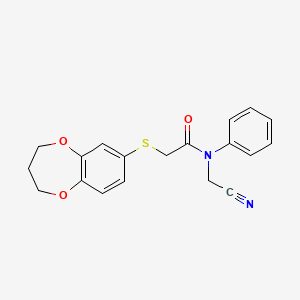

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
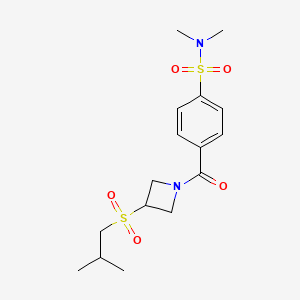
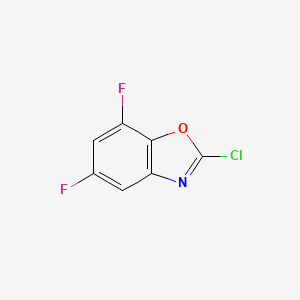
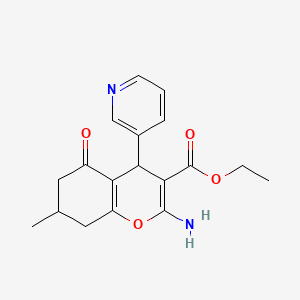
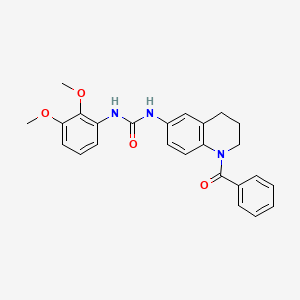
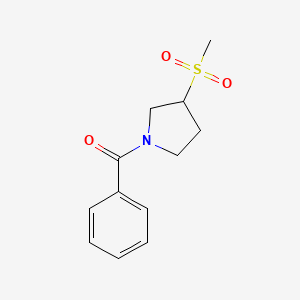
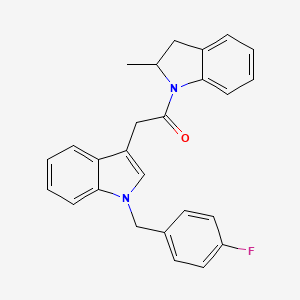
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)
